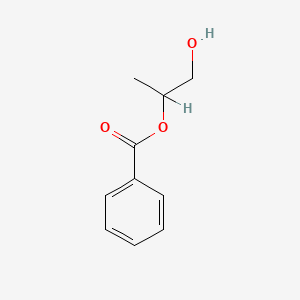

1-Hydroxyprop-2-yl benzoate

Description

Contextualization within Ester Chemistry Scholarship

Esters are a fundamental class of organic compounds characterized by the -COR functional group. savemyexams.com They are prevalent in nature and industry, serving as fragrances, solvents, and key intermediates in chemical synthesis. savemyexams.com The formation of esters, or esterification, is a cornerstone of organic chemistry. While classic methods involve the condensation reaction between a carboxylic acid and an alcohol, more effective routes often utilize more reactive acid derivatives like acyl chlorides to react with alcohols, driving the reaction to completion and maximizing the yield. savemyexams.com

In synthetic chemistry, the benzoate (B1203000) group is frequently employed as a protecting group for alcohols due to its general stability under various conditions and its susceptibility to removal via hydrolysis. organic-chemistry.org The hydrolysis of esters, particularly in a basic solution (a process known as saponification), is a fundamental transformation that regenerates the constituent carboxylic acid and alcohol. openstax.org The mechanism of this reaction is a well-studied example of nucleophilic acyl substitution. openstax.org

The reactivity of the ester group is a subject of extensive study. For instance, esters react with Grignard reagents in a characteristic two-step process to yield tertiary alcohols. openstax.org The electronic and steric properties of the substituents on both the acyl and alkoxy portions of the ester can significantly influence its reactivity and physical properties, a principle that underpins much of the research in this area. researcher.lifenih.gov

Foundational Research Trajectories of Hydroxy-Substituted Benzoates

Key research trajectories include:

Synthesis and Functionalization: A major focus has been the development of efficient synthetic pathways for hydroxy-substituted benzoates. These syntheses often require strategic use of protecting groups to prevent the reactive hydroxyl group from interfering with other transformations. acs.orgnih.gov For example, research into the synthesis of new benzo[d]thiazole building blocks involved the alkylation of methyl 3-hydroxy-4-nitrobenzoate and the subsequent protection of the hydroxyl group to facilitate cyclization. acs.orgnih.gov

Physicochemical Properties: Investigations have demonstrated that the position of the hydroxyl substituent significantly impacts a molecule's physicochemical characteristics. Studies have shown how the substituent's location on the aromatic ring can alter acid dissociation constants and, consequently, electrophoretic mobility. researcher.life

Molecular Interactions: The dynamics of hydroxy-substituted benzoate anions have been examined to understand their behavior in complex systems. Research using techniques like muon spin resonance has studied the interaction of ortho- and para-hydroxybenzoate anions with surfactant bilayers, revealing that their motion is more restricted compared to other substituted benzoates like ethyl- or chloro-benzoates. researchgate.netaip.org

Biological and Antioxidative Activity: The hydroxyl group is a critical pharmacophore in many biologically active molecules. Many studies have shown that the number and position of hydroxyl groups on an aromatic ring play a crucial role in the antioxidative activity of phenolic compounds. nih.gov This has driven research into synthesizing various hydroxy-substituted compounds to explore structure-activity relationships. nih.govmdpi.com

Table 2: Selected Research Findings on Hydroxy-Substituted Benzoates

| Research Area | Finding | Reference |

|---|---|---|

| Molecular Recognition | The selectivity of a molecular receptor for different hydroxy-substituted benzoates can be reversed by changing from an aqueous to a non-aqueous solvent. | researcher.life |

| Synthesis | An efficient synthesis for methyl 2-aminobenzo[d]thiazole-6-carboxylates with hydroxyl groups at position 4 or 5 was developed using a cyclization reaction of 4-aminobenzoates. | acs.orgnih.gov |

| Molecular Dynamics | The motion of ortho-hydroxybenzoate anions is generally more restricted than para-isomers when interacting with surfactant lamellar phases. | researchgate.net |

| Antioxidant Activity | The number and position of hydroxyl groups in phenolic compounds, including benzoate derivatives, are important for their antioxidative ability. | nih.gov |

Contemporary Significance and Emerging Research Directions for 1-Hydroxyprop-2-yl benzoate Studies

While extensive literature dedicated solely to this compound is not prevalent, its significance can be inferred from its molecular structure and the research context of related compounds. As a bifunctional molecule, it holds potential as a versatile building block in more complex organic syntheses. The primary hydroxyl group is available for further esterification or etherification, while the benzoate ester can be hydrolyzed or targeted by nucleophiles.

Emerging research often focuses on the precise synthesis and application of such specifically functionalized molecules. The synthesis of related compounds, such as methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, highlights the value of intermediates containing both hydroxyl and ester functionalities as building blocks for pharmaceuticals and agrochemicals. a2bchem.com Although this compound lacks the alkyne group, the principle of its utility as a bifunctional synthetic intermediate remains.

Future research directions for this compound and similar molecules could include:

Polymer Chemistry: The compound could serve as a monomer or a chain-transfer agent in polymerization reactions, with the hydroxyl group providing a site for initiating polymer chains and the benzoate group influencing the final material's properties.

Asymmetric Synthesis: The chiral center at the 2-position of the propyl chain makes it a target for stereoselective synthesis. Developing methods to produce enantiomerically pure forms of this compound could be valuable for applications in chiral materials or as precursors to biologically active molecules.

Structure-Property Correlation: Detailed investigation into how the specific 1,2-substitution pattern of the hydroxyl and benzoate groups on the propyl chain affects physical properties (e.g., solvency, viscosity) compared to its isomer, 2-hydroxypropyl benzoate, and other related esters. lgcstandards.com This contributes to a more granular understanding of structure-property relationships in ester chemistry. A reference in The Journal of Organic Chemistry points toward specific synthetic routes for such compounds, indicating academic interest in their preparation and characterization. lookchem.com

Table 3: Table of Compounds

| Compound Name |

|---|

| 1,2-propanediol |

| This compound |

| 2-hydroxypropyl benzoate |

| 4-aminobenzoates |

| Acyl chlorides |

| Benzo[d]thiazole |

| Benzoic acid |

| Chloro-benzoates |

| Ethyl-benzoates |

| Grignard reagents |

| Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate |

| Methyl 3-hydroxy-4-nitrobenzoate |

| Ortho-hydroxybenzoate |

| Para-hydroxybenzoate |

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypropan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(7-11)13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPLLQWWWCNJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965913 | |

| Record name | 1-Hydroxypropan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51591-52-7 | |

| Record name | 1,2-Propanediol, 2-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51591-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-hydroxyethyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051591527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxypropan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyprop-2-yl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-2-HYDROXYETHYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/129JXY47DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 1 Hydroxyprop 2 Yl Benzoate

Direct Esterification Approaches

Direct esterification remains a fundamental and widely practiced method for synthesizing 1-hydroxyprop-2-yl benzoate (B1203000), typically involving the reaction of benzoic acid and 1,2-propanediol.

Acid-Catalyzed Esterification Mechanisms

The most common direct synthesis is the Fischer-Speier esterification, which utilizes an acid catalyst to facilitate the reaction between benzoic acid and 1,2-propanediol (propylene glycol). upt.ro The mechanism is a reversible process that involves several key steps. Initially, the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. The propylene (B89431) glycol, acting as a nucleophile, then attacks this activated carbonyl group. This is followed by proton transfer and the subsequent elimination of a water molecule to form the ester.

To drive the equilibrium towards the product side and maximize the yield, water is typically removed from the reaction mixture as it is formed. Common acid catalysts for this process include sulfuric acid and p-toluenesulfonic acid. upt.ro Studies have investigated the optimization of reaction conditions, such as temperature and catalyst concentration, to improve efficiency. For instance, research conducted in a bubble column reactor explored the effects of parameters like temperature, pressure, and gas bubbling on the esterification of benzoic acid with propylene glycol. upt.roupt.ro

Table 1: Conditions for Acid-Catalyzed Esterification of Benzoic Acid and Propylene Glycol upt.ro

| Parameter | Value |

|---|---|

| Reactants | Benzoic acid, 1,2-Propylene glycol |

| Molar Ratio (Acid:Glycol) | 1:2 |

| Catalyst | p-toluenesulfonic acid monohydrate |

| Catalyst Concentration | 0.2% relative to raw materials |

| Initial Temperature | 138°C |

| Reactor Type | Laboratory glass column reactor with heating jacket |

Enzymatic Synthesis Pathways and Biocatalysis for 1-Hydroxyprop-2-yl benzoate Production

Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. Lipases are the most commonly employed enzymes for this transformation due to their ability to function in non-aqueous environments and their high catalytic efficiency. medcraveonline.comnih.gov These biocatalysts are known for their remarkable chemo-, regio-, and stereoselectivity, which often eliminates the need for protecting groups. acs.org

In the enzymatic synthesis of this compound, a lipase (B570770) catalyzes the esterification of benzoic acid with propylene glycol. The reaction mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by the alcohol. A significant advantage of this method is its high regioselectivity. The enzymatic reaction preferentially affords the monoester benzoylated at the secondary hydroxy group of propylene glycol. lookchem.com For example, studies using lipases from different sources, such as Pseudomonas cepacia lipase, have demonstrated this high regioselectivity, yielding exclusively the 2-benzoyl ester. lookchem.com

The benefits of using biocatalysts like lipases include:

Mild Reaction Conditions : Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption. acs.org

High Selectivity : Enzymes can target specific functional groups, minimizing byproducts. acs.org

Environmental Friendliness : The catalysts are biodegradable, and the processes often use greener solvents, reducing hazardous waste. medcraveonline.com

Table 2: Findings in Enzymatic Debenzoylation of 1,2-Propanediol Dibenzoate lookchem.com

| Parameter | Observation |

|---|---|

| Enzyme Source | Lipases from various sources, including Pseudomonas cepacia |

| Reaction Type | Regioselective alcoholysis with 1-octanol |

| Solvent | Diisopropyl ether |

| Product Selectivity | Exclusively affords a monoester benzoylated at the secondary hydroxy group (this compound) |

| Enantioselectivity | Low |

| Reaction Rate | Generally slow, but faster with Pseudomonas cepacia lipase adsorbed onto celite |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, a set of principles aimed at making chemical processes more sustainable. whiterose.ac.uk

Key principles applicable to this synthesis include:

Atom Economy : This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.org Direct esterification has a high atom economy, as the only byproduct is water.

Catalysis : The use of catalysts, whether they are acids, enzymes, or organocatalysts, is superior to using stoichiometric reagents. whiterose.ac.ukacs.org Catalysts are used in small amounts and can be recycled, reducing waste.

Use of Renewable Feedstocks : If propylene glycol is sourced from renewable resources, such as via the hydrogenolysis of glycerol (B35011) (a byproduct of biodiesel production), the synthesis becomes more sustainable. kahedu.edu.inresearchgate.net

Design for Energy Efficiency : Enzymatic routes and advanced catalytic systems that operate at ambient temperature and pressure significantly reduce the energy requirements of the process compared to traditional methods that require high temperatures. whiterose.ac.uk

Reduce Derivatives : The high selectivity of enzymes can eliminate the need for protecting and deprotecting steps, which require additional reagents and generate waste. acs.org

Transesterification Processes and Mechanistic Insights

Transesterification is another important pathway for producing this compound. This process involves the reaction of an existing ester, such as methyl benzoate, with propylene glycol in the presence of a catalyst. wikipedia.org This method is particularly useful for producing glycol esters used as plasticizers. wikipedia.org

The general reaction is: Methyl Benzoate + 1,2-Propanediol ⇌ this compound + Methanol

The mechanism is similar to direct esterification and can be catalyzed by acids or bases. Recently, heterogeneous catalysts, such as maghemite-ZnO nanocatalysts, have been developed for transesterification reactions, offering advantages like easy separation and reusability. researchgate.net The optimization of these reactions involves studying the effects of temperature, time, and catalyst amount to maximize the yield of the desired product. researchgate.net

Novel Synthetic Routes and Advanced Catalyst Development

Research continues to explore more efficient and selective methods for ester synthesis, moving beyond traditional acid and base catalysis.

Organocatalytic Systems for Selective Esterification

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. These systems can offer high selectivity under mild conditions. In the context of esterification, organocatalysts can be used alone or in synergistic combination with other catalysts. For instance, a synergistic system of FeCl₃ and 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be effective in the reaction of epoxides with carboxylic acids to form hydroxy esters, a reaction closely related to the synthesis of this compound. rug.nl Such systems can provide high yields and control over regioselectivity, favoring one isomer over another. rug.nl

Metal-Catalyzed Synthetic Approaches

The synthesis of benzoate esters, including this compound, can be achieved through various metal-catalyzed methodologies. These approaches often provide high efficiency and selectivity under specific reaction conditions.

One notable method involves the ruthenium-catalyzed addition of benzoic acid to alkynes. For instance, ruthenium(II) diphosphine complexes have been shown to effectively catalyze the addition of benzoic acid to propargyl alcohols. The reaction typically proceeds via an anti-Markovnikov addition, leading to the formation of a 3-hydroxyprop-1-en-1-yl benzoate intermediate. While this specific example relates to an unsaturated precursor, the underlying principle of metal-catalyzed esterification is broadly applicable.

Another relevant metal-catalyzed approach is the palladium-catalyzed synthesis of related benzoate esters. For example, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, has been utilized to synthesize precursors to benzoate esters. rsc.org In a specific instance, methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate was synthesized from methyl 4-bromobenzoate (B14158574) and propargyl alcohol using a PdCl2(PPh3)2 catalyst in the presence of CuI and NEt3. rsc.org This highlights the utility of palladium catalysis in forming key C-C bonds prior to or in conjunction with esterification.

Iron catalysis has also emerged as a sustainable and cost-effective alternative. For example, the reaction of epoxy carboxylic acids can be catalyzed by iron-based systems. rug.nl In one study, the reaction of an epoxide with a carboxylic acid was catalyzed by FeCl3 in combination with 4-dimethylaminopyridine (DMAP), yielding the corresponding hydroxy ester with good regioselectivity. rug.nl This suggests the potential for iron-catalyzed ring-opening of propylene oxide with benzoic acid to form this compound.

The following table summarizes various metal-catalyzed approaches relevant to the synthesis of benzoate esters.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Ru[h3-CH2C(Me)CH2]2(dppe) | Propargyl alcohol, Benzoic acid | α,β-Unsaturated aldehyde (via ester intermediate) | 56-68 | psu.edu |

| PdCl2(PPh3)2 / CuI | Methyl 4-bromobenzoate, Propargyl alcohol | Alkyne-functionalized benzoate ester | 65 | rsc.org |

| FeCl3 / DMAP | Epoxy carboxylic acid | Hydroxy ester | 76 | rug.nl |

Electrosynthesis Methodologies for Ester Formation

Electrosynthesis is recognized as a green and efficient methodology for conducting chemical transformations, including ester formation. cardiff.ac.uk It utilizes electrons as reagents to generate reactive intermediates from neutral organic molecules, thereby facilitating oxidation and reduction reactions without the need for conventional, often toxic, reagents. cardiff.ac.uk

While specific studies detailing the direct electrosynthesis of this compound are not prevalent in the searched literature, the principles of electrochemical esterification are well-established. Generally, the anodic oxidation of a carboxylate anion (benzoate) can generate a benzoyloxy radical. This radical can then react with a suitable organic substrate, such as propylene glycol or a related species, to form the desired ester.

Alternatively, the cathodic reduction of a suitable precursor could also be envisioned. For instance, the electrochemical reduction of a benzoyl-containing species in the presence of a propylene-derived electrophile could potentially lead to the formation of this compound.

The application of electrosynthesis is often explored in the context of flow chemistry, which allows for precise control over reaction parameters such as potential, current, and residence time, potentially leading to improved yields and selectivities. cardiff.ac.uk The design and manufacture of electrochemical flow reactors are an active area of research, promising more widespread application of electrosynthesis in organic chemistry. cardiff.ac.uk

Stereoselective Synthesis of Enantiomeric Forms

The stereoselective synthesis of the enantiomeric forms of this compound is crucial when the biological activity or material properties of the compound are dependent on its stereochemistry. Since this compound possesses a chiral center at the C2 position of the propyl chain, it can exist as (R)- and (S)-enantiomers.

One of the primary strategies for achieving stereoselective synthesis is through the use of chiral building blocks derived from a chiral pool. For instance, enantiomerically pure propylene oxide or propylene glycol can serve as a starting material. The reaction of (R)- or (S)-propylene oxide with benzoic acid or a benzoyl derivative would lead to the corresponding (R)- or (S)-1-hydroxyprop-2-yl benzoate.

Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure compounds. Lipases, for example, are known to catalyze the stereoselective esterification or hydrolysis of esters. A racemic mixture of this compound could be subjected to enzymatic hydrolysis, where one enantiomer is preferentially hydrolyzed, leaving the other enantiomer in high enantiomeric excess. Conversely, a racemic diol like propylene glycol could be enantioselectively acylated with a benzoic acid derivative in the presence of a lipase.

Asymmetric synthesis using chiral catalysts can also be employed. For example, a metal-catalyzed asymmetric ring-opening of propylene oxide with benzoic acid, using a chiral ligand, could directly yield an enantiomerically enriched product. While specific examples for this compound are not detailed in the provided search results, the principles of asymmetric catalysis are widely applied in the synthesis of chiral alcohols and esters. stanford.eduacs.org

The following table outlines potential strategies for the stereoselective synthesis of this compound.

| Strategy | Description | Potential Outcome |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials like (R)- or (S)-propylene oxide. | Direct synthesis of the desired enantiomer. |

| Enzymatic Resolution | Kinetic resolution of a racemic mixture of the ester or a precursor alcohol using enzymes like lipases. | Separation of enantiomers, yielding one in high enantiomeric excess. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in the esterification or a preceding step. | Formation of one enantiomer in preference to the other. |

Reaction Optimization and Process Intensification Studies

Solvent Effects on Esterification Yield and Selectivity

The choice of solvent can significantly impact the outcome of esterification reactions. Solvents can influence the solubility of reactants and catalysts, the position of the reaction equilibrium, and the rate of reaction.

In the context of metal-catalyzed esterifications, solvents like toluene (B28343) are often employed. For instance, in the ruthenium-catalyzed addition of benzoic acid to propargyl alcohol, toluene was used as the solvent. psu.edu The choice of an aprotic solvent like toluene can be advantageous in driving the reaction towards the ester product by allowing for the removal of water, a byproduct of esterification, through azeotropic distillation.

For reactions involving polar intermediates or reagents, more polar solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (CH2Cl2) might be preferred. rsc.orglongdom.org For example, DMF was used as a solvent in the palladium-catalyzed synthesis of a benzoate ester precursor. rsc.org The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway and selectivity.

The following table illustrates the effect of different solvents on related esterification or precursor synthesis reactions.

| Solvent | Reaction Type | Observation | Reference |

| Toluene | Ruthenium-catalyzed esterification | Effective for the reaction of propargyl alcohol and benzoic acid. | psu.edu |

| DMF | Palladium-catalyzed Sonogashira coupling | Used for the synthesis of a benzoate ester precursor. | rsc.org |

| Dichloromethane | Carbodiimide-mediated coupling | A common solvent for mild esterification conditions. | |

| Tetrahydrofuran (THF) | Williamson Ether Synthesis | A potential solvent for the synthesis of related esters. |

Temperature and Pressure Control in Synthetic Transformations

Temperature and pressure are critical parameters in the synthesis of this compound, influencing reaction rates, equilibrium positions, and the stability of reactants and products.

Temperature Control:

The rate of esterification reactions is generally increased at higher temperatures. However, elevated temperatures can also lead to side reactions, such as dehydration or decomposition, which can lower the yield and purity of the desired product. For instance, in the ruthenium-catalyzed synthesis of an unsaturated aldehyde from propargyl alcohol and benzoic acid, a two-step temperature profile was employed. The initial addition of benzoic acid was carried out at 70 °C, followed by heating to 100 °C to facilitate the elimination of the acid to form the final product. psu.edu This demonstrates the importance of precise temperature control to favor the desired reaction pathway.

In some cases, lower temperatures are necessary to ensure selectivity, particularly in stereoselective synthesis where the energy difference between diastereomeric transition states may be small. For example, some reactions involving chiral auxiliaries or catalysts are performed at low temperatures (e.g., 0 °C or -78 °C) to maximize stereocontrol. cardiff.ac.uk

Pressure Control:

Pressure is a less commonly varied parameter in standard laboratory esterifications but can be significant in industrial processes or when dealing with volatile reactants or products. For reactions that produce a gaseous byproduct, applying a vacuum can help to shift the equilibrium towards the products. Conversely, for reactions involving gaseous reactants, such as the carbonylation of an alcohol, high pressure may be required to increase the concentration of the gas in the reaction mixture.

In the context of purification, distillation under reduced pressure is a common technique for isolating esters with high boiling points, such as this compound, to prevent thermal decomposition. psu.edu

The following table provides examples of temperature control in related synthetic transformations.

| Temperature (°C) | Reaction | Purpose | Reference |

| 70 | Ruthenium-catalyzed addition of benzoic acid | To promote the initial ester formation. | psu.edu |

| 100 | Thermal elimination of benzoic acid | To drive the formation of the α,β-unsaturated aldehyde from the ester intermediate. | psu.edu |

| 0 to room temp. | Carbodiimide-mediated coupling | To control the reaction rate and minimize side reactions. | |

| -78 | Wittig reaction for precursor synthesis | To ensure selectivity in the formation of a specific isomer. | cardiff.ac.uk |

Chemical Reactivity and Mechanistic Investigations of 1 Hydroxyprop 2 Yl Benzoate

Hydrolytic Stability and Degradation Kinetics

The ester linkage in 1-Hydroxyprop-2-yl benzoate (B1203000) is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water to yield benzoic acid and propane-1,2-diol. This process can be catalyzed by either acids or bases, and its rate is significantly influenced by the pH of the medium.

Under acidic conditions, the hydrolysis of 1-Hydroxyprop-2-yl benzoate is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of propane-1,2-diol and regeneration of the acid catalyst.

The generally accepted mechanism for acid-catalyzed ester hydrolysis, designated as AAC2, involves the following steps:

Protonation of the carbonyl oxygen: (C₆H₅COOCH(CH₃)CH₂OH) + H₃O⁺ ⇌ [C₆H₅C(OH)OCH(CH₃)CH₂OH]⁺ + H₂O

Nucleophilic attack by water: [C₆H₅C(OH)OCH(CH₃)CH₂OH]⁺ + H₂O ⇌ [C₆H₅C(OH)₂(OCH(CH₃)CH₂OH)]⁺

Proton transfer: [C₆H₅C(OH)₂(OCH(CH₃)CH₂OH)]⁺ + H₂O ⇌ C₆H₅C(OH)₂(O⁺HCH(CH₃)CH₂OH) + H₂O

Elimination of the alcohol: C₆H₅C(OH)₂(O⁺HCH(CH₃)CH₂OH) → C₆H₅COOH + HOCH(CH₃)CH₂OH + H⁺

In alkaline media, the hydrolysis of this compound is facilitated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This reaction, known as saponification, is typically faster than acid-catalyzed hydrolysis. The mechanism, designated as BAC2, proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt and the corresponding alcohol.

The steps involved in base-catalyzed hydrolysis are:

Nucleophilic attack by hydroxide ion: C₆H₅COOCH(CH₃)CH₂OH + OH⁻ → [C₆H₅C(O⁻)(OH)OCH(CH₃)CH₂OH]

Collapse of the tetrahedral intermediate and elimination of the alkoxide: [C₆H₅C(O⁻)(OH)OCH(CH₃)CH₂OH] → C₆H₅COOH + ⁻OCH(CH₃)CH₂OH

Proton transfer: C₆H₅COOH + ⁻OCH(CH₃)CH₂OH → C₆H₅COO⁻ + HOCH(CH₃)CH₂OH

Studies on the alkaline hydrolysis of various substituted phenyl benzoates have provided insights into the factors influencing the reaction rate. The electronic effects of substituents on both the acyl and the phenyl portions of the ester can significantly alter the rate of hydrolysis. Although this compound is an alkyl benzoate, the principles of substituent effects can be qualitatively applied.

kobs = kneutral + kH⁺[H⁺] + kOH⁻[OH⁻]

Transesterification Reactivity with Other Alcohols and Carboxylic Acids

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. In the case of this compound, it can react with other alcohols to form a new benzoate ester and propane-1,2-diol. This reaction can be catalyzed by either acids or bases.

Given the structural similarity, the transesterification of this compound with other alcohols in the presence of a base catalyst is expected to proceed through a similar nucleophilic acyl substitution mechanism. The reactivity will be influenced by the steric hindrance of the incoming alcohol and the stability of the leaving alkoxide.

Transesterification can also occur with carboxylic acids, in a process known as acidolysis. In this reaction, the ester exchanges its acyl group with the carboxylic acid. This is typically an equilibrium process and is often driven to completion by removing one of the products.

Oxidation Pathways and Mechanisms

The primary alcohol functional group in this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The secondary carbon bearing the benzoate group is not susceptible to oxidation under typical conditions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium chlorochromate (PCC) and Dess-Martin periodinane. These reagents are known for their mild and selective oxidation of primary alcohols without over-oxidation to carboxylic acids.

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol to a carboxylic acid. The mechanism of oxidation with chromic acid involves the formation of a chromate ester, followed by an E2-like elimination of a proton from the adjacent carbon and the chromium species.

The expected oxidation products of this compound are:

With mild oxidizing agents (e.g., PCC): 2-(Benzoyloxy)propanal

With strong oxidizing agents (e.g., KMnO₄, H₂CrO₄): 2-(Benzoyloxy)propanoic acid

Reduction Pathways and Mechanisms

The ester functional group in this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, as esters are less reactive towards nucleophilic attack than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce esters to primary alcohols. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide leaving group to form an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of hydride to form the primary alcohol upon workup. The reduction of this compound with LiAlH₄ would yield benzoic acid and propane-1,2-diol.

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. However, in some cases, with the use of high temperatures or specific solvent systems, NaBH₄ can reduce esters, although the reaction is typically much slower than with LiAlH₄.

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group in this compound is a key site for various chemical modifications, including etherification and further esterification.

Detailed experimental studies specifically documenting the etherification of this compound are not extensively reported in the available scientific literature. However, based on the general reactivity of secondary alcohols, it is anticipated that the hydroxyl group can undergo etherification reactions. Standard methods for ether synthesis, such as the Williamson ether synthesis, could theoretically be applied. This would involve the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic attack on an alkyl halide. The reaction conditions would need to be carefully controlled to avoid side reactions involving the ester functionality.

The hydroxyl group of this compound can be esterified with other organic acids or their derivatives (e.g., acyl chlorides or anhydrides) to form a diester of propylene (B89431) glycol. This type of reaction is a common method for synthesizing mixed esters. The reaction typically proceeds via nucleophilic acyl substitution, where the hydroxyl group of this compound acts as the nucleophile, attacking the carbonyl carbon of the second organic acid derivative. The efficiency of such derivatization would depend on the nature of the organic acid and the reaction conditions employed, including the use of a catalyst.

Reactions Involving the Benzoate Ester Moiety

The benzoate ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield benzoic acid and propylene glycol.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) proceeds via the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form a carboxylate salt and propylene glycol.

Transesterification: In the presence of another alcohol and an acid or base catalyst, this compound can undergo transesterification. This equilibrium-driven process results in the formation of a new ester and propylene glycol. The direction of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products.

Nucleophilic Acyl Substitution Mechanisms and Stereochemical Outcomes

The reactions of the benzoate ester moiety in this compound proceed through a characteristic nucleophilic acyl substitution mechanism. This mechanism involves the formation of a tetrahedral intermediate.

For reactions at the ester, the stereocenter at the 2-position of the propyl chain is not directly involved in the bond-breaking or bond-forming steps of nucleophilic acyl substitution at the carbonyl carbon. Therefore, these reactions are expected to proceed with retention of configuration at the chiral center.

Reactions involving the hydroxyl group, if they proceed via a mechanism that does not break the C-O bond of the chiral center (e.g., deprotonation followed by nucleophilic attack on another molecule), will also retain the original stereochemistry. However, if the C-O bond were to be cleaved, as in some substitution reactions, inversion of configuration could be possible depending on the mechanism (e.g., S\textsubscript{N}2).

Computational and Experimental Kinetic Studies for Reaction Pathway Elucidation

Computational studies on simpler benzoate esters, such as methyl benzoate, have been used to model the reaction pathways of nucleophilic acyl substitution. These studies help in determining the energy barriers for the formation of tetrahedral intermediates and the transition states involved, providing insights into the reaction mechanism at a molecular level. Similar computational models could be applied to this compound to predict its reactivity and the energetics of its various reaction pathways.

The biodegradation of larger molecules like dipropylene glycol dibenzoate has been observed to proceed via the hydrolysis of one ester linkage to form propylene glycol monobenzoate as an intermediate. Kinetic studies of these biodegradation processes indicate that the initial hydrolysis of the diester is relatively rapid.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 1 Hydroxyprop 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in a molecule. For 1-Hydroxyprop-2-yl benzoate (B1203000), the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoate group and the aliphatic protons of the 1-hydroxyprop-2-yl group. The chemical shifts, integration, and coupling patterns of these signals are crucial for the initial structural assignment.

Table 4.1.1: Predicted ¹H NMR Data for 1-Hydroxyprop-2-yl benzoate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (ortho) | ~8.0 | Doublet | ~7-8 |

| Aromatic H (meta) | ~7.4 | Triplet | ~7-8 |

| Aromatic H (para) | ~7.5 | Triplet | ~7-8 |

| CH (on C2 of propyl) | ~4.3-4.5 | Multiplet | |

| CH₂ (on C1 of propyl) | ~3.6-3.8 | Multiplet | |

| CH₃ (on C3 of propyl) | ~1.3 | Doublet | ~6-7 |

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the propyl chain.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between atoms.

COSY experiments would reveal the coupling relationships between adjacent protons, confirming the spin systems of the benzoate and the 1-hydroxyprop-2-yl fragments.

HSQC would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon signals.

HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the benzoate and the propyl fragments through the ester linkage.

To investigate the three-dimensional structure and conformational preferences of this compound, advanced NMR pulse sequences like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's preferred conformation in solution. For example, NOE correlations between the protons of the propyl chain and the aromatic ring could indicate specific rotational conformers around the ester bond.

Vibrational Spectroscopy (IR and Raman) Methodologies for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other key absorptions would include the O-H stretching of the alcohol group (a broad band around 3200-3600 cm⁻¹), C-O stretching of the ester and alcohol, and C-H stretching and bending vibrations for both the aromatic and aliphatic parts of the molecule. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the benzene (B151609) ring would be expected to give a strong Raman signal.

Table 4.2.1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | 1720-1740 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 180. The fragmentation pattern would likely involve the cleavage of the ester bond. A prominent peak would be expected at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺). Another significant fragment could arise from the loss of the benzoyl group, leading to a fragment corresponding to the protonated 1-hydroxyprop-2-yl radical. Further fragmentation of the propyl chain would also be observed.

Table 4.3.1: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 180 | [C₁₀H₁₂O₃]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzoate moiety in this compound contains a chromophore (the benzene ring conjugated with the carbonyl group) that absorbs UV light. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The benzoate moiety is known to absorb around 235 nm.

Chromatographic Method Development for Purity Assessment and Separation (GC, LC)

The purity assessment and separation of this compound and its related impurities rely heavily on chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The development of robust and reliable methods is critical for ensuring the quality and consistency of the compound in research and industrial applications. The choice between GC and LC is dictated by the compound's physicochemical properties, the nature of potential impurities, and the specific analytical objective.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of a free hydroxyl group, this compound may exhibit limited volatility and peak tailing on non-polar GC columns. To overcome these issues, derivatization is often employed to convert the hydroxyl group into a less polar, more volatile moiety (e.g., a silyl (B83357) ether via silylation).

A typical GC method for purity assessment would involve a high-resolution capillary column and a sensitive detector, such as a Flame Ionization Detector (FID) for general purity or a Mass Spectrometer (MS) for impurity identification. marmara.edu.tr The separation of positional isomers, such as this compound and 2-hydroxy-1-propyl benzoate, would require a column with high resolving power, often a polar stationary phase. nih.gov

Table 1: Illustrative GC Method Parameters for Purity Analysis of Derivatized this compound

| Parameter | Condition |

| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C (FID) |

| Injection Mode | Split (50:1) |

| Injection Vol. | 1 µL |

| Derivatization | Silylation with BSTFA + 1% TMCS |

High-Performance Liquid Chromatography (LC)

HPLC, particularly in the reverse-phase mode (RP-HPLC), is the most common and versatile technique for the purity assessment of benzoate esters. jascoinc.comquora.com This method is well-suited for this compound due to its non-volatile nature and strong UV absorbance conferred by the benzoate ring.

Method development focuses on optimizing the separation of the main compound from process-related impurities and degradation products. A C18 stationary phase is typically the first choice, offering good retention and selectivity for moderately polar compounds. jascoinc.com The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, with the composition adjusted to achieve optimal resolution and analysis time. jascoinc.comttb.gov UV detection is typically performed at a wavelength corresponding to the absorbance maximum of the benzoate chromophore (around 230-270 nm). jascoinc.com

Table 2: Representative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 40% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 254 nm |

| Injection Vol. | 10 µL |

| Diluent | Acetonitrile/Water (50:50) |

Development of Novel Analytical Techniques for this compound Quantification in Complex Chemical Matrices

Quantifying this compound in complex matrices, such as cosmetic formulations, environmental samples, or biological fluids, presents significant analytical challenges. These matrices often contain numerous interfering components that can co-elute with the analyte, suppress or enhance detector response, and compromise the accuracy and sensitivity of the analysis. To address these challenges, novel and advanced analytical techniques are being developed, primarily centered around hyphenated mass spectrometry methods.

The primary challenge in analyzing complex samples is achieving sufficient selectivity to distinguish the analyte from the matrix background. Furthermore, the ability to differentiate and quantify positional isomers is crucial, as they may have different toxicological or efficacy profiles. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity. The technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. By operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, the instrument only detects specific precursor-to-product ion transitions unique to this compound. This specificity effectively eliminates matrix interference, allowing for accurate quantification at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

For matrices where volatility is not a limiting factor, GC-MS offers high chromatographic efficiency, especially for separating isomers. nih.gov The use of high-resolution mass spectrometry (HRMS) with GC can further enhance specificity by providing accurate mass measurements, which helps in the unequivocal identification and differentiation of the target analyte from isobaric interferences.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography is a promising green alternative to normal-phase HPLC. Using supercritical CO2 as the primary mobile phase, SFC can offer rapid and efficient separations, particularly for chiral or isomeric compounds. Coupled with a mass spectrometer (SFC-MS), it can be a powerful tool for high-throughput analysis of this compound in industrial quality control or specialized research settings.

Table 3: Comparison of Advanced Analytical Techniques for Quantification of this compound

| Technique | Principle | Advantages for Complex Matrices | Key Considerations |

| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High selectivity and sensitivity; minimizes matrix effects; suitable for non-volatile compounds. | Potential for ion suppression/enhancement; requires expertise in method development. |

| GC-HRMS | Chromatographic separation of volatile compounds followed by high-resolution mass analysis. | Excellent chromatographic resolution for isomers; accurate mass data provides high confidence in identification. | May require derivatization for polar analytes; limited to thermally stable compounds. |

| SFC-MS | Separation using a supercritical fluid mobile phase coupled to a mass spectrometer. | Fast analysis times; reduced organic solvent consumption; effective for isomeric separations. | Requires specialized instrumentation; analyte solubility in supercritical CO2 can be a challenge. |

These advanced methodologies are crucial for expanding the understanding of this compound's behavior, stability, and interaction within complex chemical environments, from commercial product formulations to biological systems.

Computational Chemistry and Theoretical Modeling of 1 Hydroxyprop 2 Yl Benzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate various molecular properties and reactivity descriptors. For benzoate (B1203000) esters, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting reactivity.

For instance, a study on methyl benzoate using the B3LYP/6-311+G(d,p) level of theory provides insights into its electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Calculated quantum chemical parameters for a representative benzoate ester, methyl benzoate, provide a basis for understanding the electronic characteristics of 1-hydroxyprop-2-yl benzoate. researchgate.net

| Parameter | Calculated Value (Methyl Benzoate) | Description |

|---|---|---|

| HOMO-LUMO Energy Gap (eV) | 6.331 | Indicates chemical reactivity and stability. |

| Ionization Potential (eV) | 6.747 | The energy required to remove an electron. |

| Electron Affinity (eV) | 0.4152 | The energy released when an electron is added. |

| Chemical Potential (eV) | -3.5811 | Related to the escaping tendency of electrons. |

| Global Hardness (eV) | 3.1659 | Measures resistance to change in electron distribution. |

| Global Softness (eV⁻¹) | 0.3148 | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (eV) | 2.0253 | A measure of the electrophilic power of a molecule. |

These parameters suggest that the benzene (B151609) ring and the ester group in benzoates are the primary sites for chemical reactions, with the electronic properties dictating the regioselectivity and the rate of reaction.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, rotation around its single bonds gives rise to various conformers. The key rotatable bonds include the C-O bond of the ester group and the C-C and C-O bonds of the hydroxypropyl side chain.

A potential energy surface (PES) map can be generated by systematically changing the dihedral angles of these rotatable bonds and calculating the energy of each resulting conformation. The PES reveals the low-energy (stable) conformations and the energy barriers for interconversion between them.

For the ester group, the planarity of the C6H5-C=O moiety is generally favored due to conjugation. The two main conformers arise from the rotation around the C-O single bond, leading to syn- and anti-periplanar arrangements of the carbonyl group and the propyl chain.

Within the 1-hydroxyprop-2-yl group, rotation around the C-C bond will lead to staggered and eclipsed conformations. Staggered conformations are generally more stable as they minimize steric hindrance between substituents. The presence of the hydroxyl and methyl groups on adjacent carbons in the side chain will lead to gauche and anti conformers, with their relative stabilities depending on steric and potential intramolecular hydrogen bonding interactions. The most stable conformer of this compound would likely feature a staggered arrangement in the side chain to minimize steric repulsion. libretexts.orglibretexts.org

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and characterizing transition states. For this compound, relevant reactions include the esterification to form the compound and its hydrolysis back to benzoic acid and propylene (B89431) glycol.

The Fischer esterification of benzoic acid, for example, proceeds through a series of protonation, nucleophilic attack, proton transfer, and dehydration steps. youtube.comtcu.edu Computational studies can model this pathway, calculating the activation energies for each step. Similarly, the mechanism of ester hydrolysis, which can be acid or base-catalyzed, can be investigated.

A computational study on the aminolysis of methyl benzoate with ammonia (B1221849) identified two competing pathways: a concerted mechanism and a stepwise mechanism. nih.gov The transition states for both pathways were located, and their energies calculated. Such studies provide detailed insights into the reaction energetics and help predict the most favorable reaction pathway. For instance, the activation energies for the forward and reverse reactions of the esterification of benzoic acid with 1-butyl alcohol have been determined experimentally to be 58.40 and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua

| Reaction | Pathway | Calculated/Experimental Activation Energy (kJ/mol) |

|---|---|---|

| Aminolysis of Methyl Benzoate | Concerted | Similar activation energies for both pathways |

| Neutral Stepwise | Similar activation energies for both pathways | |

| Esterification of Benzoic Acid with 1-Butyl Alcohol | Forward Reaction | 58.40 |

| Reverse Reaction | 57.70 |

These findings for related benzoate esters suggest that reactions at the carbonyl carbon of this compound would proceed through well-defined transition states with moderate activation energies.

Solvation Models and Solvent Effects on Reactivity and Structure

The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational solvation models are used to account for these effects. These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). faccts.de These models can be used to calculate solvation free energies, which represent the energy change when a molecule is transferred from the gas phase to a solvent.

The solvation free energy of methyl benzoate has been calculated in different solvents, providing an indication of its solubility and the stabilizing effect of the solvent. nih.govnih.gov For example, the calculated hydration free energy for methyl benzoate indicates its interaction with water. nih.gov The choice of solvent can influence reaction rates and equilibria by differentially stabilizing the reactants, products, and transition states. For this compound, the presence of the hydroxyl group would likely lead to significant solvent effects, particularly in protic solvents, due to hydrogen bonding.

| Compound | Solvent | Calculated Solvation Free Energy (kJ/mol) | Reference |

|---|---|---|---|

| Methyl Benzoate | Octanol | -30.38 | nih.gov |

| Methyl Benzoate | Water | -17.15 | nih.gov |

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent intermolecular interactions play a crucial role in the physical properties and biological activity of molecules. For this compound, several types of intermolecular interactions are possible.

Hydrogen Bonding: The hydroxyl group in the side chain can act as both a hydrogen bond donor and acceptor. It can form hydrogen bonds with other molecules of this compound or with solvent molecules. The carbonyl oxygen of the ester group can also act as a hydrogen bond acceptor. Ab initio calculations on systems like phenols and carboxylic acid esters can provide accurate estimates of the strength and geometry of these hydrogen bonds. nih.gov

π-Stacking: The aromatic benzene ring can participate in π-stacking interactions with other aromatic rings. These interactions, arising from the alignment of the π-electron systems, are important in the packing of molecules in the solid state and in molecular recognition.

Computational studies can quantify the energies of these different interactions, helping to predict how molecules of this compound will interact with each other and with other molecules in their environment. For instance, studies on related benzoate compounds have highlighted the critical role of hydrogen bonding in directing reaction enantioselectivity. acs.orgacs.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a powerful method for studying the time-dependent behavior of molecules and molecular systems. In an MD simulation, the classical equations of motion are solved for a system of atoms, yielding a trajectory that describes the positions and velocities of the atoms over time.

For this compound, an MD simulation could be used to study its conformational dynamics in a solvent, such as water. This would reveal the preferred conformations of the molecule in solution and the timescales of transitions between them. MD simulations are also particularly useful for studying how the molecule interacts with its environment. For example, the simulation could track the formation and breaking of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules. rsc.orgfrontiersin.org

Furthermore, MD simulations can be used to calculate various macroscopic properties from the microscopic behavior of the system, such as diffusion coefficients and radial distribution functions, which describe the local ordering of solvent molecules around the solute.

Chemical Applications and Roles of 1 Hydroxyprop 2 Yl Benzoate in Advanced Chemical Synthesis and Materials Science Non Biological, Non Clinical Focus

Role as a Synthetic Intermediate or Building Block in Organic Synthesis

1-Hydroxyprop-2-yl benzoate (B1203000), also known as propylene (B89431) glycol monobenzoate, serves as a functionalized building block in organic synthesis. Its structure, featuring both a hydroxyl group and a benzoate ester, allows for a variety of chemical transformations. The hydroxyl group can undergo reactions typical of alcohols, such as oxidation, etherification, and further esterification, while the benzoate group can be involved in reactions like hydrolysis or transesterification.

This dual functionality makes it a versatile intermediate. For instance, it can be used in the synthesis of more complex esters or polyfunctional molecules. The presence of the benzoate group can also serve as a protecting group for the diol functionality of propylene glycol, allowing for selective reaction at the other hydroxyl group before its potential removal. While not as commonly cited as other diol monoesters, its application as an intermediate is noted in the context of producing various chemical products. It is sometimes found as a component in mixtures used for the synthesis of other compounds, including plasticizers and resins.

Monomer in Polymer Chemistry Research (Mechanisms of Polymerization, Polymer Architecture)

In the realm of polymer chemistry, 1-Hydroxyprop-2-yl benzoate holds potential as a monomer for the synthesis of polyesters and polyurethanes. The hydroxyl group provides a reactive site for polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyester (B1180765) chains. The pendant benzoate group would then be incorporated into the polymer backbone, influencing the material's properties such as its thermal stability, solubility, and mechanical characteristics.

Similarly, the hydroxyl group can react with isocyanates to form polyurethanes. In this context, it could act as a chain extender, contributing to the soft segment of the polyurethane and imparting flexibility. While extensive research detailing the specific polymerization mechanisms and resulting architecture for polymers derived solely from this compound is not widely published, its structural motifs are relevant to the broader class of hydroxy-functionalized monomers used in step-growth polymerization. The inclusion of the aromatic benzoate moiety is a strategy to enhance properties such as the glass transition temperature and refractive index of the resulting polymers.

Precursor in the Synthesis of Specialty Organic Compounds

This compound can serve as a precursor for the synthesis of various specialty organic compounds. Its utility in this area stems from its bifunctional nature, which allows for the introduction of both a propanol (B110389) and a benzoate moiety into a target molecule.

One area of application is in the synthesis of specialty plasticizers. While it is a component of some commercial plasticizer formulations like Benzoflex 9-88, it can also be chemically modified to produce novel plasticizers with tailored properties. For example, the hydroxyl group could be esterified with other carboxylic acids to create mixed diesters of propylene glycol, potentially offering a unique balance of solvating power and compatibility with various polymers.

Additionally, its structure makes it a plausible precursor for certain pharmaceutical or agrochemical intermediates, where a hydroxypropyl benzoate scaffold is required. The ability to further functionalize either the hydroxyl group or the aromatic ring provides a pathway to a range of more complex molecules.

Investigation as a Model Compound for Ester Reactivity Studies

The structure of this compound makes it a suitable candidate for use as a model compound in studies of ester reactivity. The presence of a secondary hydroxyl group in proximity to the ester linkage allows for investigations into intramolecular interactions and their effects on reaction kinetics.

For example, it can be used to study the rates of hydrolysis or transesterification of benzoate esters under various catalytic conditions. Research in this area often focuses on understanding how the electronic and steric properties of substituents influence the reactivity of the ester carbonyl group. A study on the lipase-catalyzed transesterification of various methyl (hydroxy)benzoates provides insights into the relative reactivity of different isomers, which can be extrapolated to understand the behavior of compounds like this compound in enzymatic reactions. nih.gov

Furthermore, it serves as a key metabolite in the biodegradation of propylene glycol dibenzoate. Studies on the environmental fate of this more complex diester often involve monitoring the formation and subsequent degradation of this compound, providing data on the enzymatic hydrolysis of ester bonds in environmental systems.

Degradation and Environmental Fate in Controlled Chemical Systems Excluding Ecotoxicity and Biological Impact

Photochemical Degradation Pathways and Kinetics

Photochemical degradation, driven by the absorption of light, is a primary mechanism for the transformation of organic compounds in the environment. However, a review of scientific literature reveals a notable absence of specific studies on the photochemical degradation pathways and kinetics of 1-Hydroxyprop-2-yl benzoate (B1203000). Consequently, detailed information on its photolysis rate, quantum yield, and the identity of its photoproducts is not available. Further research is required to elucidate how this compound behaves under environmentally relevant light conditions.

Thermal Degradation Studies and Decomposition Products

The stability of a chemical compound at elevated temperatures is a key factor in its environmental persistence, particularly in scenarios such as soil remediation or industrial processes. Despite the importance of this data, specific thermal degradation studies for 1-Hydroxyprop-2-yl benzoate have not been reported in the available scientific literature. As a result, there is no data on its decomposition temperature or the identity of the resulting thermal decomposition products.

Chemical Stability under Varied Environmental Conditions (e.g., pH, Oxidative Stress)

The chemical stability of this compound under a range of environmental conditions, such as varying pH and the presence of oxidizing agents, is crucial for predicting its fate in different environmental compartments. Esters, such as this compound, are known to be susceptible to hydrolysis, a process that can be significantly influenced by pH. However, specific experimental data quantifying the hydrolysis rate of this compound at different pH values is not documented.

Similarly, the impact of oxidative stress, mediated by reactive oxygen species, on the stability of this compound has not been specifically investigated. Therefore, no data is available on its reactivity with common environmental oxidants or the resulting degradation products.

Abiotic Transformation Processes

Beyond photochemical, thermal, and hydrolytic degradation, other abiotic transformation processes can contribute to the environmental fate of a chemical. These can include reactions with other environmental constituents. For this compound, there is a lack of specific research into these other abiotic transformation pathways.

Future Directions and Interdisciplinary Research Avenues for 1 Hydroxyprop 2 Yl Benzoate Chemistry

Integration with Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

The synthesis of esters, including 1-Hydroxyprop-2-yl benzoate (B1203000), is well-positioned to benefit from the integration of flow chemistry and microreactor technologies. mdpi.comnih.gov These approaches offer significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. mdpi.com Microreactors provide a high surface-area-to-volume ratio, which allows for superior heat transfer and precise temperature control. researchgate.net This is crucial for managing exothermic esterification reactions, thereby minimizing the risk of thermal runaways and the formation of side products. nih.govresearchgate.net

Continuous flow processing in microreactors can lead to a remarkable increase in space-time-yield. nih.gov The reduced diffusion distances in microchannels accelerate mass transfer, which can significantly enhance reaction rates and conversion efficiency. researchgate.netgoogle.com Research in this area would involve designing specific microreactor setups for the continuous synthesis of 1-Hydroxyprop-2-yl benzoate, optimizing parameters such as residence time, temperature, and reactant ratios to maximize yield and purity. mdpi.com This technology enables a "point-of-use" production capability, which is particularly advantageous for creating hazardous or unstable intermediates in a controlled manner. researchgate.net

| Feature | Conventional Batch Synthesis | Microreactor/Flow Chemistry Synthesis |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control mdpi.com |

| Safety | Higher risk for exothermic reactions | Inherently safer due to small volumes nih.gov |

| Mass Transfer | Often diffusion-limited | Significantly enhanced, faster reactions researchgate.net |

| Scalability | Complex, "scaling up" challenges | Simpler, "scaling out" by numbering up reactors |

| Space-Time-Yield | Lower | Can be dramatically higher mdpi.comnih.gov |

| By-product Formation | Higher potential due to poor control | Minimized due to precise control researchgate.net |

This table provides an interactive comparison of synthesis methods.

Development of Advanced Catalytic Systems for Sustainable Production

The shift towards green chemistry necessitates the development of sustainable catalytic systems for producing this compound. Traditional homogeneous acid catalysts like sulfuric acid, while effective, present challenges related to corrosion, product separation, and waste generation. dergipark.org.tr Future research will focus on robust, recyclable heterogeneous catalysts that are more environmentally benign. scielo.br

| Catalyst Type | Example(s) | Key Advantages for Sustainable Synthesis | Potential Research Focus for this compound |

| Heterogeneous Solid Acids | Ion-exchange resins (Amberlyst-15), Zeolites | Easy separation, reusability, reduced corrosion dergipark.org.triiste.org | Catalyst stability and activity under specific reaction conditions. |

| Layered Metal Carboxylates | Barium benzoate, Strontium benzoate | Recyclable, demonstrated activity for benzoate esterification scielo.br | Optimizing metal center and reaction parameters for higher yields. |

| Deep Eutectic Solvents (DES) | p-TSA & BTEAC | Dual solvent-catalyst role, biodegradable, low cost dergipark.org.trresearchgate.net | Screening DES compositions for optimal conversion and selectivity. |

| Enzymatic Catalysts | Lipases | High selectivity, mild reaction conditions, biodegradable | Immobilization techniques to improve enzyme stability and reusability. |

This table interactively showcases advanced catalytic systems.

Exploration of this compound in Supramolecular Chemistry Research

The molecular structure of this compound, featuring a hydroxyl group, a flexible propylene (B89431) linker, and an aromatic benzoate moiety, makes it an intriguing building block for supramolecular chemistry. This field studies complex chemical systems formed from molecular components held together by non-covalent interactions. wikipedia.org The principles of molecular recognition and self-assembly are central to creating these organized structures. nih.govlongdom.org

The hydroxyl group can act as a hydrogen bond donor and acceptor, while the benzoate group can participate in π-π stacking interactions. These non-covalent forces can drive the self-assembly of this compound molecules into well-defined, higher-order structures like nanowires, gels, or liquid crystals. rsc.org Research has shown that other benzoate esters can self-assemble into chiral nano-assemblies. rsc.org Future studies could explore how this compound, either alone or with other molecules, assembles in various solvent systems. Furthermore, its structure is suitable for host-guest chemistry, where it could act as a guest molecule encapsulated within larger host molecules like cyclodextrins or cucurbiturils, or be incorporated into the structure of a host itself. wikipedia.orglongdom.org

Advanced Spectroscopic Probe Development Utilizing this compound Scaffolds

The benzoate group within this compound can serve as a foundational scaffold for developing advanced spectroscopic probes. researchgate.net The aromatic ring is a chromophore that absorbs UV light, and its photophysical properties can be modulated by chemical modifications and its interaction with the local environment. researchgate.net This makes it a promising candidate for creating fluorescent sensors for detecting various analytes. acs.org